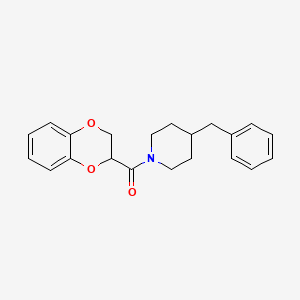![molecular formula C19H20N2O5 B3937903 (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3937903.png)
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM belongs to the class of organic compounds known as ketones and is used primarily as a research chemical.
Mecanismo De Acción
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone's mechanism of action involves its ability to bind to the active site of PKC and PDE, thereby inhibiting their activity. This inhibition leads to a decrease in the production of certain signaling molecules, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of Alzheimer's disease-related plaques, and reduce inflammation in cardiovascular diseases. This compound has also been shown to have neuroprotective effects in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its ability to selectively inhibit the activity of PKC and PDE, thereby allowing researchers to study the specific effects of these enzymes on cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for the research on (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One potential direction is the development of new derivatives of this compound with improved selectivity and efficacy. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the development of new methods for the synthesis of this compound and its derivatives could also lead to new applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit the activity of PKC and PDE makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). PKC and PDE are involved in several cellular processes, including cell growth, differentiation, and apoptosis. This compound's ability to inhibit these enzymes makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)17-13-15(21(23)24)5-8-18(17)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXULOIABZWPHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937833.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3937839.png)
![N'-[2-(4-methoxyphenyl)acetyl]butanohydrazide](/img/structure/B3937850.png)
![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3937878.png)
![5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-1,6-naphthyridine](/img/structure/B3937879.png)
![4-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B3937887.png)


![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![ethyl 6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3937937.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)